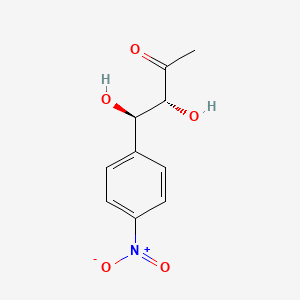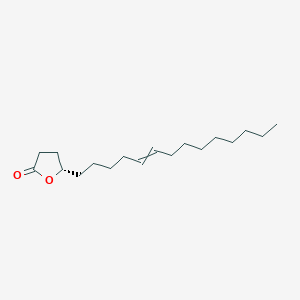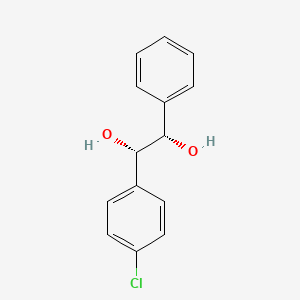
(2S)-2-(4-Hydroxyphenyl)-2H-1-benzopyran-4,5,7-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(4-Hydroxyphenyl)-2H-1-benzopyran-4,5,7-triol is a naturally occurring compound found in various plants. It belongs to the class of flavonoids, which are known for their antioxidant properties and potential health benefits. This compound is of significant interest in the fields of chemistry, biology, and medicine due to its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-Hydroxyphenyl)-2H-1-benzopyran-4,5,7-triol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the use of 4-hydroxyacetophenone and resorcinol as starting materials, which undergo a condensation reaction followed by cyclization to form the desired flavonoid structure.
Industrial Production Methods
Industrial production of this compound may involve the extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization steps to isolate the compound in its pure form. Chemical synthesis on an industrial scale often employs optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
(2S)-2-(4-Hydroxyphenyl)-2H-1-benzopyran-4,5,7-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydroflavonoids.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
科学的研究の応用
(2S)-2-(4-Hydroxyphenyl)-2H-1-benzopyran-4,5,7-triol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a standard for analytical methods.
Biology: Studied for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products, cosmetics, and food additives.
作用機序
The mechanism of action of (2S)-2-(4-Hydroxyphenyl)-2H-1-benzopyran-4,5,7-triol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Action: The compound disrupts microbial cell membranes and inhibits the growth of pathogens.
類似化合物との比較
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Myricetin: Exhibits strong antioxidant and neuroprotective activities.
Uniqueness
(2S)-2-(4-Hydroxyphenyl)-2H-1-benzopyran-4,5,7-triol is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
571204-18-7 |
|---|---|
分子式 |
C15H12O5 |
分子量 |
272.25 g/mol |
IUPAC名 |
(2S)-2-(4-hydroxyphenyl)-2H-chromene-4,5,7-triol |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,13,16-19H/t13-/m0/s1 |
InChIキー |
BHMVIRBTTGMWOT-ZDUSSCGKSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@@H]2C=C(C3=C(C=C(C=C3O2)O)O)O)O |
正規SMILES |
C1=CC(=CC=C1C2C=C(C3=C(C=C(C=C3O2)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester](/img/structure/B15168069.png)




![6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile](/img/structure/B15168093.png)




![Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]-](/img/structure/B15168111.png)

